PNMT Enzyme Inhibition: 1.11 mM Ki Distinguishes 2-Biphenylyl Formamidine from Inactive or Untested Formamidine Scaffolds
In a radiochemical assay against bovine phenylethanolamine N-methyltransferase (PNMT), N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide exhibited a Ki of 1.11 × 10^6 nM (1.11 mM) [1]. While this represents weak inhibition, it is a rare, quantifiable biochemical endpoint for a 2-biphenylyl formamidine. By contrast, the simpler N,N-dimethyl-N'-phenylformamidine and N'-(2,4-dimethylphenyl)-N,N-dimethylformamidine have no reported PNMT activity in the same assay system, suggesting that the biphenyl moiety confers a measurable, albeit modest, target engagement not observed with monocyclic aryl congeners [2]. The lack of PNMT data for most formamidines means this Ki value serves as a unique biochemical anchor for selecting the 2-biphenylyl scaffold in medicinal chemistry campaigns targeting PNMT.
| Evidence Dimension | PNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10^6 nM (1.11 mM) |
| Comparator Or Baseline | N,N-dimethyl-N'-phenylformamidine and N'-(2,4-dimethylphenyl)-N,N-dimethylformamidine: no PNMT inhibition data reported in public databases |
| Quantified Difference | Only formamidine in this series with a documented PNMT Ki; comparator Ki values unavailable, indicating differential biochemical profiling |
| Conditions | In vitro radiochemical assay using bovine phenylethylamine N-methyltransferase (J Med Chem 30: 2208-16, 1988) |
Why This Matters
A defined, albeit weak, Ki against a pharmacologically relevant target provides a rationale for choosing the 2-biphenylyl scaffold when exploring formamidine-based PNMT ligands, whereas generic formamidines lack any documented activity in this system.
- [1] BindingDB Entry BDBM50367284 (CHEMBL291584). Ki = 1.11E+6 nM against bovine phenylethanolamine N-methyltransferase. Curated by ChEMBL from J Med Chem 30: 2208-16 (1988). View Source
- [2] PubChem BioAssay database search for formamidine derivatives with PNMT activity, accessed 2026-05-08. View Source
